

Unraveling Mitochondrial Dysfunction: A Technical Guide to the Investigational Compound NPD8790

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Compound of Interest

Compound Name: NPD8790

Cat. No.: B11418087

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Introduction

Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.[1][2][3] The intricate machinery of the mitochondria, responsible for cellular energy production, is susceptible to various insults that can lead to impaired oxidative phosphorylation (OXPHOS), increased production of reactive oxygen species (ROS), and the initiation of cell death pathways.[4] This guide provides an in-depth technical overview of **NPD8790**, a novel investigational compound for studying and potentially targeting mitochondrial dysfunction. We will explore its mechanism of action, present key experimental data, and provide detailed protocols for its use in a research setting.

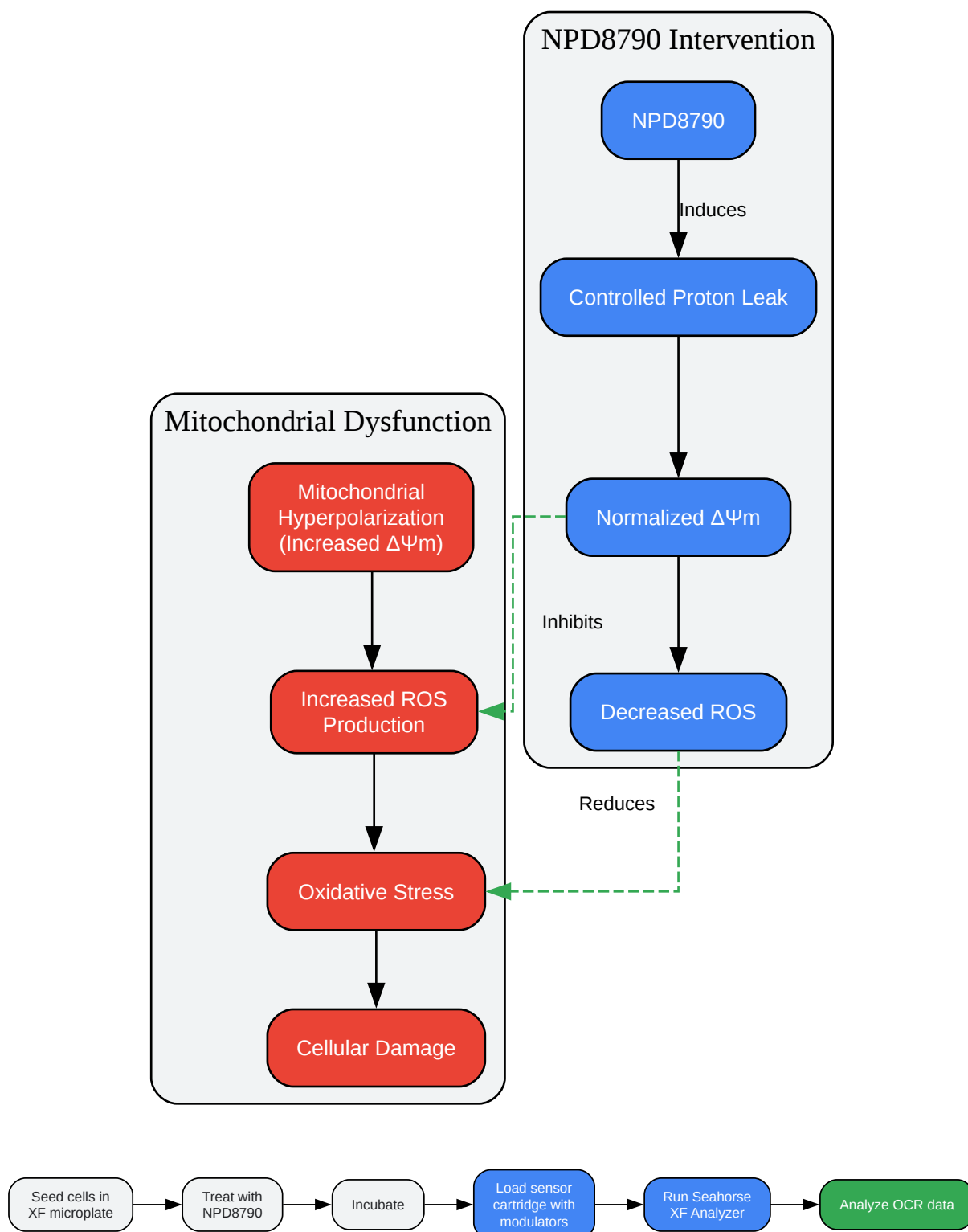
The Role of NPD8790 in Mitochondrial Bioenergetics

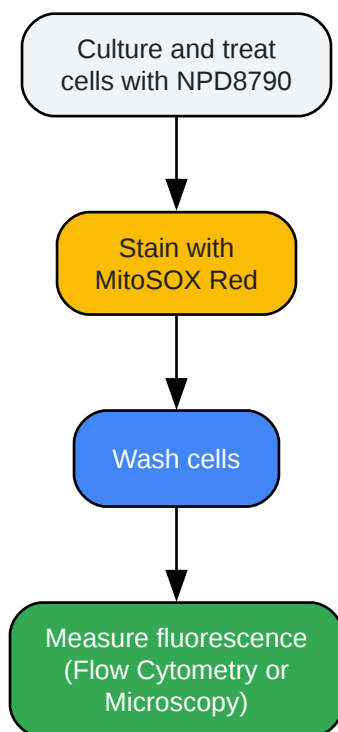
NPD8790 is a small molecule designed to modulate the activity of the mitochondrial electron transport chain (ETC). Its primary mechanism involves a partial and controlled uncoupling of oxidative phosphorylation. Unlike classical uncouplers such as 2,4-dinitrophenol (DNP), **NPD8790** exhibits a more favorable therapeutic window, aiming to reduce mitochondrial hyperpolarization and ROS production without severely compromising ATP synthesis.

Mechanism of Action: A Balancing Act

Mitochondrial dysfunction often leads to an increase in the mitochondrial membrane potential ($\Delta\Psi_m$). This hyperpolarization can drive the excessive formation of superoxide by the ETC, a primary contributor to oxidative stress.[4][5] **NPD8790** acts as a protonophore, facilitating the transport of protons from the intermembrane space back into the mitochondrial matrix, thereby slightly reducing the proton motive force. This mild uncoupling effect helps to normalize the membrane potential, which in turn can decrease the generation of ROS.[6]

Signaling Pathway of **NPD8790** in Mitigating Mitochondrial Dysfunction





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